N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and synthetic methods that could be relevant to the synthesis and analysis of similar oxalamide compounds. The first paper discusses the synthesis of imidazole-amine ligands, which, like oxalamides, are important in the formation of coordination compounds . The second paper presents a novel synthetic approach for oxalamides, which could potentially be adapted for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide .
Synthesis Analysis
The synthesis of related oxalamides is described in the second paper, where a one-pot synthetic approach is used to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method involves a Meinwald rearrangement sequence, which could be a useful starting point for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. Although the exact synthesis of this compound is not detailed, the methodologies described could be adapted to synthesize the compound .
Molecular Structure Analysis
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specific to N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. However, oxalamides, such as those synthesized in the second paper, are known to participate in various chemical reactions, including rearrangements and amination reactions . These reactions could be relevant when considering the reactivity of the compound .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding method that could potentially be applicable to the synthesis of compounds including "N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide" (Mamedov et al., 2016). This method provides a new formula for anthranilic acid derivatives and oxalamides, indicating a pathway for creating structurally similar compounds.
Biological Applications
Research on dimethoxy and trimethoxy indanonic spiroisoxazolines, which share structural similarities with the compound of interest, has shown potent cytotoxicity effects against HepG2 cancerous liver cell line. These findings suggest that compounds with similar structures could be promising candidates for the development of new anti-liver cancer agents (Abolhasani et al., 2020).
Safety And Hazards
This involves studying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to the compound that could enhance its properties or reduce its hazards.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-4-3-10(9-12(11)22-2)5-7-16-14(19)15(20)17-13-6-8-23-18-13/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHNZMNIXSJIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.